molecular formula C8H7N3O4 B13310275 5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

Cat. No.: B13310275
M. Wt: 209.16 g/mol
InChI Key: QQXCOCPJHZSUBY-UHFFFAOYSA-N
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Description

5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound that contains both oxazole and oxadiazole rings. These types of compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new drugs. The presence of both nitrogen and oxygen atoms in the rings contributes to the compound’s unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the formation of the oxazole and oxadiazole rings through cyclization reactions. One common method involves the reaction of a suitable precursor with reagents that promote ring closure. For example, the synthesis might start with a dimethyl oxazole derivative, which is then reacted with a nitrile oxide to form the oxadiazole ring under specific conditions such as the presence of a base and a suitable solvent.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis. Additionally, the use of catalysts and other process aids might be employed to enhance the reaction rates and selectivity.

Chemical Reactions Analysis

Types of Reactions

5-(Dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the conditions and reagents used.

    Reduction: Reduction reactions can lead to the formation of different reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Conditions for substitution reactions can vary widely, but common reagents include halogens for electrophilic substitution and nucleophiles such as amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might lead to the formation of carboxylic acids or ketones, while reduction could yield alcohols or amines.

Scientific Research Applications

5-(Dimethyl-1,3-oxazol-5-yl)-1,

Properties

Molecular Formula

C8H7N3O4

Molecular Weight

209.16 g/mol

IUPAC Name

5-(2,4-dimethyl-1,3-oxazol-5-yl)-1,2,4-oxadiazole-3-carboxylic acid

InChI

InChI=1S/C8H7N3O4/c1-3-5(14-4(2)9-3)7-10-6(8(12)13)11-15-7/h1-2H3,(H,12,13)

InChI Key

QQXCOCPJHZSUBY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC(=N1)C)C2=NC(=NO2)C(=O)O

Origin of Product

United States

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